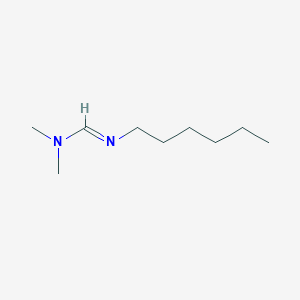![molecular formula C19H17N3O3 B14424294 Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate CAS No. 86051-66-3](/img/structure/B14424294.png)
Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate is a chemical compound known for its unique structure and reactivity. It contains an azido group, an oxirane ring, and a phenyl group, making it a versatile compound in organic synthesis and various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate typically involves the following steps:
Formation of the Oxirane Ring:
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions using azide salts such as sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming primary amines upon reduction.
Epoxide Ring-Opening: The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of different functionalized compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile or DMSO.
Epoxide Ring-Opening: Various nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products
Primary Amines: Formed from the reduction of the azido group.
Functionalized Alcohols and Amines: Resulting from the ring-opening of the oxirane ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate involves its reactivity with nucleophiles and its ability to undergo ring-opening reactions. The azido group can be reduced to form primary amines, which can then participate in various biochemical pathways . The oxirane ring can be opened by nucleophiles, leading to the formation of functionalized compounds that can interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene Oxide: Contains an oxirane ring and a phenyl group but lacks the azido group.
Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate: Contains different functional groups and is used in different applications.
Uniqueness
Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate is unique due to the presence of both an azido group and an oxirane ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific fields .
Eigenschaften
CAS-Nummer |
86051-66-3 |
|---|---|
Molekularformel |
C19H17N3O3 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C19H17N3O3/c1-2-24-19(23)16(21-22-20)12-14-10-6-7-11-15(14)18-17(25-18)13-8-4-3-5-9-13/h3-12,17-18H,2H2,1H3 |
InChI-Schlüssel |
VQQCOXSEQVQQDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=CC=C1C2C(O2)C3=CC=CC=C3)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
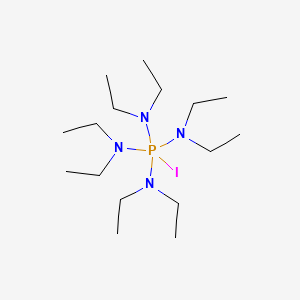

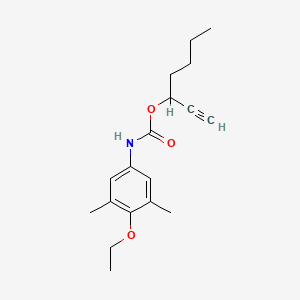

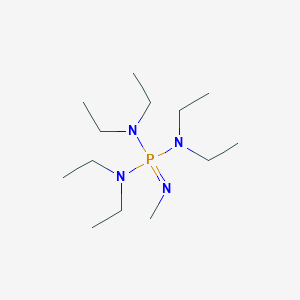
![Lithium, [(triphenylphosphoranylidene)methyl]-](/img/structure/B14424237.png)
![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)

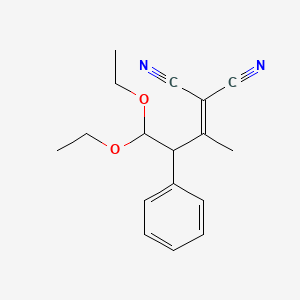
![3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid](/img/structure/B14424268.png)
![6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14424274.png)

